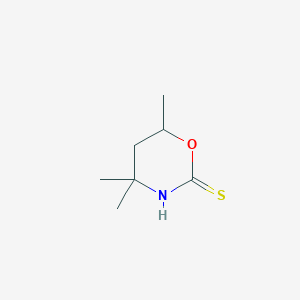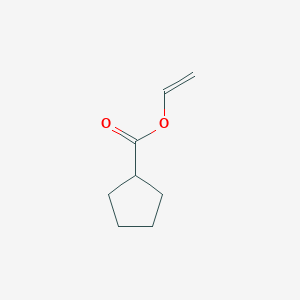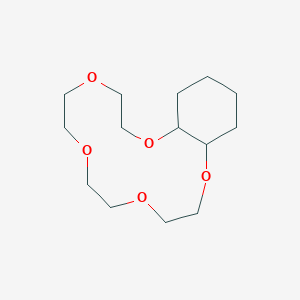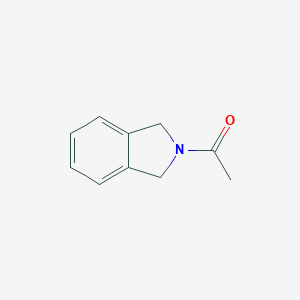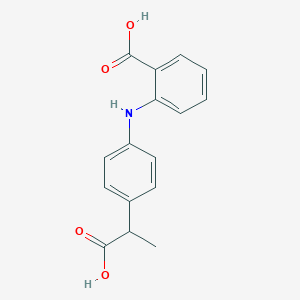
Araprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Takesulin, also known as Cefsulodine Sodium, belongs to the third generation of cephalosporin antibiotics. It exhibits potent antibacterial activity against certain pathogens, particularly Pseudomonas aeruginosa and Enterobacteriaceae. The compound’s chemical formula is C22H19N4NaO8S2 .
Preparation Methods
Synthetic Routes:: Takesulin can be synthesized through various routes. One common method involves the reaction of a carbamoylpyridinium derivative with a sulfonatoacetyl group, resulting in the formation of the cephalosporin core structure. Detailed synthetic steps and conditions are available in the literature.
Industrial Production:: Industrial-scale production of Takesulin typically involves fermentation using microbial strains capable of producing the compound. Downstream processes include extraction, purification, and formulation for pharmaceutical use.
Chemical Reactions Analysis
Takesulin undergoes several types of reactions:
Hydrolysis: Takesulin can be hydrolyzed to yield its active form.
Reduction: Reduction reactions may lead to the formation of various derivatives.
Substitution: Takesulin can undergo nucleophilic substitution reactions. Common reagents include enzymes, acids, and bases. Major products include active metabolites and degradation products.
Scientific Research Applications
Takesulin finds applications in various fields:
Clinical Medicine: Used to treat infections caused by susceptible bacteria.
Microbiology Research: Investigated for its antibacterial mechanisms and resistance patterns.
Pharmaceutical Industry: Serves as a reference compound for cephalosporin research.
Mechanism of Action
Takesulin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). It disrupts peptidoglycan assembly, leading to cell lysis. The compound’s affinity for PBPs contributes to its effectiveness against specific pathogens.
Comparison with Similar Compounds
Takesulin stands out due to its unique antibacterial spectrum and stability against β-lactamases. Similar compounds include cephalosporins like cefotaxime and ceftazidime.
Properties
CAS No. |
15250-13-2 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-[4-(1-carboxyethyl)anilino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-10(15(18)19)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)16(20)21/h2-10,17H,1H3,(H,18,19)(H,20,21) |
InChI Key |
YYPDYJQOBSZWHX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O)C(=O)O |
Synonyms |
Araprofen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


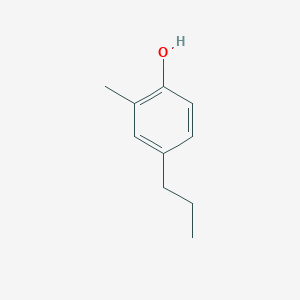
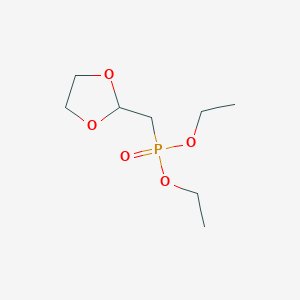
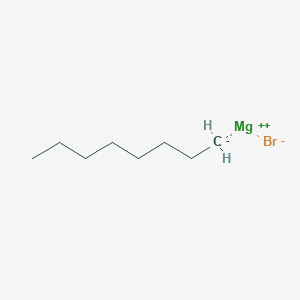
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
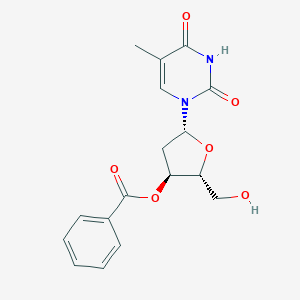

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
